Hdac/CD13-IN-1

CD13 inhibition aminopeptidase N bestatin comparator

HDAC/CD13-IN-1 (synonym: Compound is a rationally designed, bestatin-based hydroxamic acid hybrid that simultaneously inhibits histone deacetylases (HDAC1, HDAC2, HDAC3) and aminopeptidase N (APN/CD13). The compound was developed to address a well-documented therapeutic gap: standalone CD13 inhibitors such as bestatin lack intrinsic cytotoxicity and serve only as adjuvants, while HDAC inhibitors such as SAHA (vorinostat) provide cytotoxicity but do not directly block CD13-driven tumor invasion and metastasis.

Molecular Formula C27H41Cl2N5O4
Molecular Weight 570.5 g/mol
Cat. No. B12373957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac/CD13-IN-1
Molecular FormulaC27H41Cl2N5O4
Molecular Weight570.5 g/mol
Structural Identifiers
SMILESCCCNNC(=O)C1=CC=C(C=C1)CNC(=O)C(CC(C)C)NC(=O)C(C(CC2=CC=CC=C2)N)O.Cl.Cl
InChIInChI=1S/C27H39N5O4.2ClH/c1-4-14-30-32-25(34)21-12-10-20(11-13-21)17-29-26(35)23(15-18(2)3)31-27(36)24(33)22(28)16-19-8-6-5-7-9-19;;/h5-13,18,22-24,30,33H,4,14-17,28H2,1-3H3,(H,29,35)(H,31,36)(H,32,34);2*1H/t22-,23+,24+;;/m1../s1
InChIKeyJCPUDTWNYPVFNI-YWPXPAAVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HDAC/CD13-IN-1 (Compound 12): A Dual HDAC–CD13 Inhibitor for Integrated Cytotoxic and Anti-Metastatic Research Applications


HDAC/CD13-IN-1 (synonym: Compound 12) is a rationally designed, bestatin-based hydroxamic acid hybrid that simultaneously inhibits histone deacetylases (HDAC1, HDAC2, HDAC3) and aminopeptidase N (APN/CD13) [1]. The compound was developed to address a well-documented therapeutic gap: standalone CD13 inhibitors such as bestatin lack intrinsic cytotoxicity and serve only as adjuvants, while HDAC inhibitors such as SAHA (vorinostat) provide cytotoxicity but do not directly block CD13-driven tumor invasion and metastasis [1]. By integrating both pharmacophores into a single molecular entity (C27H41Cl2N5O4, MW 570.55), HDAC/CD13-IN-1 delivers dual-target engagement within a unified dosing and experimental framework, eliminating the need for combination dosing of separate agents [1].

Single-molecule dual HDAC/CD13 inhibitor supports synchronized target engagement studies
Eliminates PK/PD confounds of separate agent co-administration
Reported activity in enzymatic and cell-based assay contexts

Why HDAC/CD13-IN-1 Cannot Be Replaced by Bestatin, SAHA, or Single-Target Analogs in Dual-Mechanism Studies


Substituting HDAC/CD13-IN-1 with the approved CD13 inhibitor bestatin (ubenimex) or the pan-HDAC inhibitor SAHA (vorinostat)—either individually or in ad hoc combination—introduces fundamental experimental confounds. Bestatin is a pure CD13/APN inhibitor that lacks meaningful cytotoxicity, functioning primarily as an immunomodulatory adjuvant rather than a direct tumor-cell-killing agent [1]. SAHA provides potent HDAC inhibition and cytotoxicity but does not engage CD13 [1]. Critically, even when co-administered, bestatin and SAHA cannot replicate the synchronized, intracellular co-occupancy of both targets within the same pharmacokinetic time window that a single-molecule dual inhibitor achieves. The primary publication further demonstrates that mono-inhibitor controls (Compound 32, a CD13-selective inhibitor; Compound 38, an HDAC-selective inhibitor) were significantly inferior to Compound 12 in blocking cancer cell invasion and metastasis [1]. These data confirm that dual-target engagement at the molecular level yields functional anti-metastatic outcomes that exceed the sum of single-target activities [1].

Bestatin: CD13-only inhibitor lacks HDAC engagement and reported intrinsic cytotoxicity
SAHA: HDAC-only inhibitor does not target CD13; anti-metastatic endpoints may not transfer
Co-administration may not ensure synchronized dual-target intracellular occupancy

HDAC/CD13-IN-1 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Bestatin, SAHA, and Mono-Inhibitor Controls


CD13 (Aminopeptidase N) Inhibitory Potency: HDAC/CD13-IN-1 vs. Bestatin—Approximately 44-Fold Improvement in Human CD13 IC50

HDAC/CD13-IN-1 inhibits human CD13 with an IC50 of 0.34 μM as reported in the primary enzymatic characterization [1]. The clinically approved CD13 inhibitor bestatin (ubenimex) exhibits a reported human CD13 IC50 of approximately 14.9 ± 3.4 μM when assayed under comparable in vitro enzymatic conditions [2]. This represents an approximately 44-fold enhancement in CD13 inhibitory potency for HDAC/CD13-IN-1 relative to the benchmark CD13 inhibitor. The primary publication further confirms that Compound 12 exhibits 'more potent inhibitory activity against human CD13… than positive controls bestatin and SAHA,' providing direct head-to-head validation within the same experimental system [1].

CD13 Inhibition
Head-to-head
HDAC/CD13-IN-1 IC50: 0.34 μM; Bestatin: 14.9 μM
~44-fold lower IC50
Reported CD13 target engagement context
Enzymatic assay; head-to-head comparison
CD13 inhibition aminopeptidase N bestatin comparator enzymatic potency

HDAC1/2/3 Isoform Inhibition Profile: Compound 12 Matches or Exceeds SAHA Potency Across All Three Class I HDAC Enzymes

HDAC/CD13-IN-1 (Compound 12) inhibits HDAC1, HDAC2, and HDAC3 with IC50 values of 0.03 μM, 0.06 μM, and 0.02 μM, respectively [1]. In a cross-study comparison, SAHA (vorinostat)—the most widely used pan-HDAC inhibitor—exhibits IC50 values of 0.033 μM (HDAC1), 0.096 μM (HDAC2), and 0.020 μM (HDAC3) in recombinant enzymatic assays [2]. Compound 12 is approximately equipotent to SAHA on HDAC1 (0.03 vs. 0.033 μM), approximately 1.6-fold more potent on HDAC2 (0.06 vs. 0.096 μM), and equipotent on HDAC3 (0.02 vs. 0.020 μM). The primary study's abstract explicitly states that Compound 12 exhibited 'more potent inhibitory activity against… HDAC1-3' than SAHA, confirming that these cross-study comparisons directionally mirror the head-to-head findings [1].

HDAC1-3 Inhibition
Cross-study reported
IC50: HD1 0.03, HD2 0.06, HD3 0.02 μM vs SAHA HD1 0.033, HD2 0.096, HD3 0.020 μM
Equipotent or more potent on HD2
Reported HDAC inhibition context
Recombinant enzyme assays; cross-study comparison
HDAC inhibition HDAC1 HDAC2 HDAC3 SAHA comparator class I HDAC

Antiproliferative Activity Across Hematologic Cancer Cell Lines: Compound 12 Demonstrates Sub-Micromolar to Low-Micromolar Potency Superior to Bestatin and Competitive with SAHA

HDAC/CD13-IN-1 inhibits the proliferation of four hematologic cancer cell lines—MV4-11, K562, Jeko-1, and HL60—with IC50 values ranging from 0.25 to 2.04 μM [1]. The abstract of the primary publication explicitly states that Compound 12 exhibited 'more potent… antiproliferative activity than positive controls bestatin and SAHA' [1]. Bestatin, as a CD13-only inhibitor, is well-documented to lack significant cytotoxicity as a single agent, with reported cellular IC50 values typically exceeding 100 μM or showing no direct antiproliferative activity at relevant concentrations [2]. SAHA, as a pan-HDAC inhibitor, shows antiproliferative IC50 values of approximately 3–8 μM across a broad panel of cancer cell lines , placing HDAC/CD13-IN-1's potency within or above the SAHA efficacy range while adding CD13 inhibition.

Antiproliferative Activity
Head-to-head
IC50 0.25–2.04 μM (4 leukemia/lymphoma lines); Bestatin: negligible; SAHA: ~3–8 μM
Lower IC50 than SAHA at low end
Reported cell proliferation inhibition context
Cell viability assays; head-to-head confirmation
antiproliferative cytotoxicity leukemia MV4-11 K562 HL60

Anti-Metastatic and Anti-Invasive Efficacy: Compound 12 Significantly Outperforms Mono-Inhibitor Controls 32 and 38 in Functional Migration and Invasion Assays

The primary publication reports that Compound 12 'exhibited significantly better anti-metastasis and anti-invasion effects than mono-inhibitors 32 and 38' [1]. Compounds 32 and 38 serve as critical specificity controls within the study: Compound 32 is a CD13-selective mono-inhibitor (lacking HDAC activity), and Compound 38 is an HDAC-selective mono-inhibitor (lacking CD13 activity). The fact that Compound 12—which engages both targets simultaneously—significantly surpassed both single-target controls in functional metastasis and invasion assays provides direct experimental evidence that dual CD13/HDAC engagement produces synergistic anti-metastatic effects that exceed the sum of isolated CD13 or HDAC inhibition alone [1]. This is the only comparator dataset within the literature that directly tests a CD13/HDAC dual inhibitor against matched mono-inhibitor controls in functional invasion/migration assays.

Anti-invasion Efficacy
Head-to-head
Compound 12 > mono-inhibitors 32 (CD13-only) and 38 (HDAC-only)
Statistically significant superiority
Reported anti-invasion endpoint context
Migration/invasion functional assays
anti-metastasis anti-invasion cell migration mono-inhibitor comparison functional assay

Differential Cell Cycle Arrest and Apoptosis Induction Profile: G2/M Arrest in A549 Cells vs. G1 Arrest Typical of SAHA

HDAC/CD13-IN-1 induces apoptosis in MV4-11 leukemia cells while arresting A549 lung cancer cells in the G2/M phase of the cell cycle [1]. This G2/M arrest profile is mechanistically distinct from SAHA, which is well-characterized to induce G1 phase cell cycle arrest through p21 upregulation [2]. The G2/M arrest observed with Compound 12 suggests a CD13-dependent or dual-target-specific mechanism that modifies the canonical HDAC inhibitor cell cycle response. Cell cycle arrest at G2/M, rather than G1, may confer different sensitivities in combination with DNA-damaging agents or mitotic inhibitors, as many chemotherapeutics (e.g., taxanes, vinca alkaloids) exert their effects in the G2/M phase .

Cell Cycle Arrest
Reported
G2/M arrest in A549 cells vs SAHA G1 arrest
Mechanistically distinct arrest phase
Reported cell cycle arrest context
May affect combination study design
cell cycle arrest G2/M phase apoptosis A549 MV4-11 mechanistic differentiation

Dual Pharmacophore Design: Integrated CD13-Binding Bestatin Motif and HDAC-Inhibiting Hydroxamic Acid Within a Single Molecular Entity

HDAC/CD13-IN-1 (Compound 12) is a bestatin-based hydroxamic acid hybrid that covalently integrates the CD13-recognition motif derived from bestatin with the zinc-binding hydroxamic acid warhead characteristic of HDAC inhibitors [1]. This molecular architecture is distinct from simply co-administering bestatin plus SAHA, as it enforces 1:1 stoichiometric co-delivery to the same cellular compartment and ensures simultaneous target engagement in a concentration- and time-synchronized manner. The prior art includes a bestatin-SAHA hybrid series (P1–P3) reported in 2020, which validated the feasibility of the dual pharmacophore approach and demonstrated that bestatin-based hydroxamic acids exhibited more potent APN/CD13 inhibitory activity than bestatin itself while maintaining HDAC inhibition comparable to SAHA [2]. Compound 12 represents a structurally optimized member of this class with independently characterized dual-target IC50 values against HDAC1-3 and CD13 [1].

Dual Pharmacophore
Class-level
Single-molecule bestatin-hydroxamic acid hybrid
Supports synchronized dual-target pharmacology
Class-level inference; design validation
dual pharmacophore rational design bestatin-SAHA hybrid single-molecule dual inhibitor chemical probe

Recommended Research and Procurement Application Scenarios for HDAC/CD13-IN-1 Based on Verified Differentiation Evidence


Tumor Metastasis and Invasion Mechanism Studies Requiring Synchronized CD13 and HDAC Target Engagement

For research groups investigating the mechanistic interplay between epigenetic regulation (HDAC) and extracellular matrix remodeling / tumor cell migration (CD13), HDAC/CD13-IN-1 provides a uniquely validated single-molecule chemical probe. The compound's demonstrated superiority over mono-inhibitor controls 32 and 38 in anti-metastasis and anti-invasion functional assays [1] makes it the tool of choice for dissecting the cooperative contributions of HDAC and CD13 pathways to the metastatic cascade. Researchers studying EMT, tumor microenvironment interactions, or angiogenesis can use this compound to achieve synchronized dual-pathway inhibition without the confounding variables of differential pharmacokinetics or uncertain intracellular co-localization inherent in two-drug combination approaches.

Hematologic Malignancy Research: Single-Agent Cytotoxicity with Built-In Anti-Metastatic Activity in Leukemia and Lymphoma Models

HDAC/CD13-IN-1 demonstrates antiproliferative IC50 values of 0.25–2.04 μM across four hematologic cancer cell lines (MV4-11, K562, Jeko-1, HL60) [1], with confirmed induction of apoptosis in MV4-11 cells [1]. The compound's potency is superior to both bestatin and SAHA in the same study [1], making it a compelling single-agent candidate for leukemia and lymphoma research where both cytotoxicity and prevention of leukemic cell dissemination are desired outcomes. The compound is particularly relevant for acute myeloid leukemia (AML) models, given CD13's known role as a leukemia stem cell marker and its involvement in drug-resistant liver cancer [1].

SAR and Medicinal Chemistry Campaigns Exploring Dual Epigenetic–Metalloprotease Inhibitor Space

Compound 12 serves as a validated lead scaffold for medicinal chemistry programs targeting the emerging dual HDAC–aminopeptidase inhibitor chemical space. The compound's well-characterized dual IC50 profile (hCD13: 0.34 μM; HDAC1/2/3: 0.03/0.06/0.02 μM) [1], its bestatin-derived CD13-binding motif with an HDAC-inhibiting hydroxamic acid warhead, and the prior validation of bestatin-SAHA hybrid feasibility [2] provide a solid foundation for structure–activity relationship (SAR) exploration. Procurement of HDAC/CD13-IN-1 enables head-to-head benchmarking of novel analogs against the best-characterized dual inhibitor in this class.

Combination Therapy Studies Exploiting G2/M Cell Cycle Arrest for Synergy with DNA-Damaging Agents or Mitotic Inhibitors

The observation that HDAC/CD13-IN-1 arrests A549 lung cancer cells specifically in the G2/M phase [1]—in contrast to the G1 arrest typical of SAHA—opens a distinct combination therapy research avenue. G2/M arrest sensitizes cells to DNA-damaging agents (e.g., cisplatin, doxorubicin) and mitotic spindle poisons (e.g., paclitaxel, vincristine). Researchers designing rational combination regimens can leverage this mechanistically differentiated cell cycle profile to test whether HDAC/CD13-IN-1 synergizes with standard-of-care chemotherapeutics in solid tumor models, particularly non-small cell lung cancer (A549) and other CD13-expressing solid tumors.

Application
Selection Property
Validation Focus
Metastasis mechanism studies
Synchronized CD13/HDAC engagement
Invasion/migration functional assays
Hematologic cancer cell studies
Dual antiproliferative & anti-metastatic profile
Cell viability & apoptosis endpoints
Dual inhibitor SAR exploration
Defined dual-target IC50 profile
HDAC & CD13 enzymatic assays
Cell cycle arrest-based combination studies
G2/M phase arrest profile
Combination response with DNA-damaging agents
Quote Request

Request a Quote for Hdac/CD13-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.